N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide
Description
Overview of Sulfonamide Compounds in Medicinal Chemistry
Sulfonamide compounds represent one of the most versatile classes of synthetic pharmaceuticals, with applications spanning antimicrobial therapy, diuretics, and antineoplastic agents. The foundational structure—a benzene ring fused to a sulfonamide group (R-SO$$2$$-NH$$2$$)—permits extensive derivatization, enabling precise modulation of physicochemical properties and biological activity. For instance, the addition of electron-donating or withdrawing groups at strategic positions alters metabolic stability and target affinity.
A critical advancement in sulfonamide chemistry emerged through the discovery of sulfanilamide in the 1930s, which established the principle of antimetabolite action by competing with para-aminobenzoic acid (PABA) in bacterial folate synthesis. Modern derivatives, such as sulfamethoxazole and sulfadiazine, retain this core mechanism while incorporating heterocyclic substituents to enhance pharmacokinetic profiles. Table 1 summarizes key sulfonamide derivatives and their therapeutic applications.
Table 1: Therapeutic Applications of Representative Sulfonamide Derivatives
| Compound | Substituents | Primary Application |
|---|---|---|
| Sulfanilamide | H, H (R1, R4) | Broad-spectrum antibacterial |
| Sulfamethoxazole | 3-Methyl-5-isoxazolyl | Urinary tract infections |
| Celecoxib | Trifluoromethyl, pyrazole | Anti-inflammatory |
| Acetazolamide | Thiadiazole | Diuretic, glaucoma therapy |
The structural plasticity of sulfonamides has further enabled their use in antiviral and anticancer research. For example, morpholine-substituted variants demonstrate enhanced blood-brain barrier penetration, making them candidates for central nervous system-targeted therapies.
Historical Development of Morpholine-Containing Sulfonamides
The integration of morpholine (C$$4$$H$$9$$NO) into sulfonamide frameworks marks a significant evolution in medicinal chemistry. Morpholine’s saturated six-membered ring—with one oxygen and one nitrogen atom—confers conformational rigidity and improved solubility, addressing limitations of early sulfonamides. Initial efforts in the 1960s focused on combining morpholine with sulfonamide antibiotics to combat rising antibiotic resistance.
A breakthrough occurred with the synthesis of 4-(phenylsulfonyl)morpholine derivatives, which exhibited dual antimicrobial and antifungal activity. Subsequent studies revealed that morpholine’s electron-rich nitrogen could participate in hydrogen bonding with enzymatic targets, enhancing inhibitory potency. For instance, compound 17 (Scheme 3 in ), a morpholine-substituted sulfonamide, showed threefold greater antiviral activity against avian paramyxovirus than ribavirin. This success spurred the development of hybrid molecules combining sulfonamide pharmacophores with heterocyclic amines.
Recent crystallographic analyses, such as those of (benzenesulfonyl)[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]azanide salts, have clarified the role of morpholine in stabilizing molecular conformations through intramolecular hydrogen bonding. These structural insights guide the rational design of derivatives like N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide.
Significance of this compound in Contemporary Research
This compound exemplifies the convergence of three pharmacologically active motifs:
- Sulfonamide core : Provides antimetabolite activity via PABA mimicry.
- Morpholine ring : Enhances solubility and confers conformational restraint.
- 4-(Dimethylamino)phenyl group : Introduces basicity and potential intercalation properties.
Preliminary computational studies suggest that the dimethylamino group may facilitate interactions with nucleic acids or kinase domains, while the ethylbenzene moiety could improve lipid membrane permeability. Its structural complexity positions it as a candidate for multitarget therapies, particularly in oncology and virology. For example, analogous morpholine-sulfonamide hybrids inhibit SARS-CoV-2 replication by targeting the main protease (M$$^\text{pro}$$).
Research Objectives and Scientific Scope
Current research on this compound focuses on three objectives:
- Synthetic Optimization : Refining stepwise protocols to improve yield and purity, drawing from methodologies used for related sulfonamides.
- Mechanistic Elucidation : Mapping interactions with biological targets such as dihydropteroate synthase (DHPS) and viral proteases using X-ray crystallography.
- Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents to identify critical pharmacophoric elements.
Future directions include in vivo efficacy studies and the development of prodrug formulations to enhance bioavailability. By addressing these gaps, researchers aim to unlock the full therapeutic potential of this multifunctional sulfonamide derivative.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-4-18-5-11-21(12-6-18)29(26,27)23-17-22(25-13-15-28-16-14-25)19-7-9-20(10-8-19)24(2)3/h5-12,22-23H,4,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLQCOGARQAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structures and subsequent functionalization. Common synthetic routes include:
Formation of the Dimethylamino Phenyl Group:
Morpholine Ring Formation: The morpholine ring is typically synthesized through cyclization reactions involving appropriate precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzene-1-sulfonamide ()
- Key Differences : Replaces the ethylbenzene group with a fluorophenyl moiety and introduces a ketone (oxo) group in the morpholinyl ethyl chain.
- The ketone group may reduce basicity of the morpholine nitrogen, altering pharmacokinetics .
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide ()
- Key Differences : Simpler structure with a methylbenzene sulfonamide and a hydroxyl-terminated aliphatic chain.
- Implications: The absence of morpholine and dimethylamino groups reduces steric hindrance and lipophilicity, likely limiting its ability to penetrate cellular membranes compared to the target compound. This analogue demonstrates anti-malarial and anti-convulsant activity, suggesting sulfonamide bioactivity is retained even in simpler derivatives .
N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)cyclopropanecarboxamide ()
- Key Differences : Incorporates a cyclopropane carboxamide and a dimethylphenyl sulfonamide.
- The dimethylphenyl group mirrors the dimethylamino substitution in the target compound but lacks its basicity .
Morpholine-Containing Analogues
1-(4-(4-(Dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one ()
- Key Differences : Replaces the sulfonamide core with a ketone and substitutes morpholine with piperidine.
- Implications : Piperidine’s higher basicity compared to morpholine may alter binding interactions in acidic environments. This compound achieved a 90% synthesis yield via Pd-catalyzed coupling, suggesting efficient routes for nitrogen-rich analogues .
N-(2-(3-(tert-Butoxycarbonyl)-10-phenylanthracen-9-ylamino)ethyl)-N-methyl-2-(morpholin-4-yl)ethan-1-amine ()
- Key Differences : Features an anthracene backbone and a tert-butoxycarbonyl (Boc)-protected amine.
- Implications: The bulky anthracene group may enhance π-π stacking interactions but reduce bioavailability.
Key Observations :
Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) enhance stability but may reduce reactivity, whereas electron-donating groups (e.g., dimethylamino in the target compound) improve solubility and interaction with biological targets.
Morpholine vs. Piperidine : Morpholine’s oxygen atom provides moderate basicity and hydrogen-bonding capacity, whereas piperidine’s higher basicity may favor protonation in physiological conditions.
Synthetic Efficiency : Pd-catalyzed reactions () and aqueous-phase syntheses () demonstrate high yields for complex amines, suggesting scalable routes for the target compound.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide is a sulfonamide compound with potential biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 336.46 g/mol
- LogP : 3.45 (indicating moderate lipophilicity)
Sulfonamides generally exert their effects through the inhibition of bacterial dihydropteroate synthase, leading to disrupted folate synthesis. However, this specific compound has shown additional mechanisms that may influence cardiovascular and cancer-related pathways.
Cardiovascular Effects
Recent studies have indicated that certain benzene sulfonamide derivatives can significantly affect perfusion pressure and coronary resistance. For instance, a related compound, 4-(2-aminoethyl)-benzenesulfonamide, demonstrated a decrease in perfusion pressure in experimental models:
- Perfusion Pressure Reduction : The compound reduced perfusion pressure in a time-dependent manner compared to controls.
- Coronary Resistance : It also decreased coronary resistance, suggesting potential applications in managing cardiovascular conditions .
Case Study: In Vitro Cytotoxicity
Research involving related compounds has shown promising results in terms of cytotoxicity against various cancer cell lines. For example:
-
Cell Lines Tested :
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- Findings :
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical studies using software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : High permeability predicted across biological membranes.
- Distribution : Moderate volume distribution indicating effective tissue penetration.
- Metabolism : Potential metabolism through phase II bioconjugation reactions rather than cytochrome P450 pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other sulfonamide compounds can be useful.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
